molecular formula C22H18N4O2 B11508328 2-(1-Oxo-4-phenyl-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide

2-(1-Oxo-4-phenyl-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B11508328
M. Wt: 370.4 g/mol
InChI Key: FATDGHGIAIUQEX-UHFFFAOYSA-N
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Description

2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with phenyl and pyridinyl groups. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride with hydrazine to form the phthalazine core. This intermediate is then reacted with benzaldehyde to introduce the phenyl group. The final step involves the acylation of the phthalazine derivative with 2-pyridylmethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Potential pharmaceutical applications include the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETIC ACID: This compound shares the phthalazine core and phenyl group but lacks the pyridinyl substituent.

    ETHYL 2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETATE: Similar to the target compound but with an ethyl ester group instead of the pyridinyl substituent.

Uniqueness

The presence of the pyridinyl group in 2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE distinguishes it from similar compounds. This group can enhance the compound’s binding affinity to certain molecular targets and potentially improve its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C22H18N4O2/c27-20(24-14-17-10-6-7-13-23-17)15-26-22(28)19-12-5-4-11-18(19)21(25-26)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)

InChI Key

FATDGHGIAIUQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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